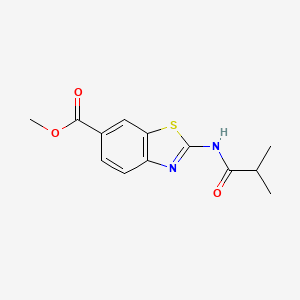

METHYL 2-(2-METHYLPROPANAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE

Description

METHYL 2-(2-METHYLPROPANAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a heterocyclic organic compound featuring a benzothiazole core substituted at position 2 with a 2-methylpropanamido group and at position 6 with a methyl ester. Benzothiazoles are aromatic systems containing a benzene ring fused to a thiazole (a five-membered ring with sulfur and nitrogen atoms). The compound’s structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, catalysis, and materials science. The methyl ester at position 6 enhances solubility and reactivity, while the 2-methylpropanamido group introduces a branched aliphatic chain that may influence binding interactions in catalytic or biological systems .

Properties

IUPAC Name |

methyl 2-(2-methylpropanoylamino)-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-7(2)11(16)15-13-14-9-5-4-8(12(17)18-3)6-10(9)19-13/h4-7H,1-3H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGXAXIRUWJIHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2-METHYLPROPANAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzothiazole Ring: This step involves the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions to form the benzothiazole core.

Esterification: The final step involves the esterification of the carboxylate group using methanol and a catalyst like sulfuric acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(2-METHYLPROPANAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the amido group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: Oxidized benzothiazole derivatives.

Reduction: Amino-benzothiazole derivatives.

Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

METHYL 2-(2-METHYLPROPANAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-(2-METHYLPROPANAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Research Implications and Limitations

However, the absence of hydroxyl or strong chelating groups may limit its utility in metal-catalyzed reactions compared to ’s derivative. Further experimental studies are needed to validate its reactivity, solubility, and biological activity.

Biological Activity

Methyl 2-(2-methylpropanamido)-1,3-benzothiazole-6-carboxylate is a synthetic compound belonging to the benzothiazole family, characterized by its unique structure that includes a benzothiazole ring, a carboxylate group, and an amido side chain. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Chemical Formula : C13H14N2O3S

- CAS Number : 864860-56-0

- Molecular Weight : 270.33 g/mol

Structure

The compound features a benzothiazole core, which is known for its diverse biological activities. The presence of the amido side chain enhances its potential for interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing significant inhibition of growth, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study: Inhibition of Cancer Cell Proliferation

A specific study focused on the effect of this compound on human breast cancer cells (MCF-7). The results showed:

- Cell Viability Reduction : A decrease in cell viability by approximately 50% at a concentration of 10 µM after 48 hours.

- Mechanism : The compound was found to upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.

- Receptor Interaction : Potential modulation of receptors involved in apoptosis and cell signaling pathways.

Research Applications

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its structural features allow for further modifications to enhance biological activity or selectivity.

Future Directions

Ongoing research aims to:

- Explore analogs with improved efficacy and reduced toxicity.

- Investigate combination therapies with existing antibiotics or chemotherapeutics to enhance therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.